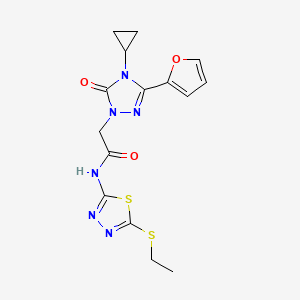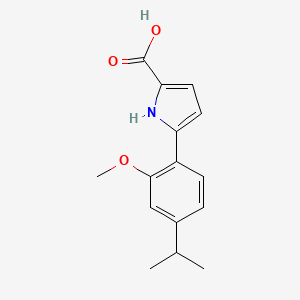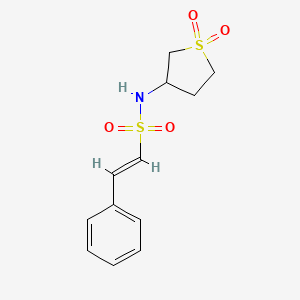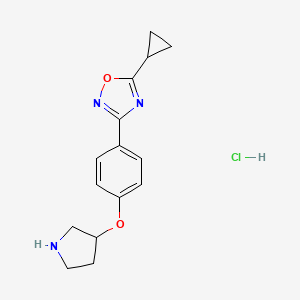
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide, also known as CPP-115, is a promising compound in the field of neuroscience research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves the inhibition of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in seizure activity and anxiety-like behavior. Additionally, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to modulate the reward pathway in the brain, which can lead to a reduction in cocaine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide. One potential application is in the treatment of epilepsy, as N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to reduce seizure activity in animal models. Additionally, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide could be investigated as a potential treatment for other neurological disorders, such as anxiety and addiction. Further research is also needed to determine the optimal dosing and administration of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide in humans.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves the reaction of 3-(2,4-dichlorophenyl)-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyanomethylamine to yield N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide. The synthesis of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide is a well-established process, and the compound can be obtained in high yields with good purity.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has also been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-8(12(17)16-5-4-15)6-9-2-3-10(13)7-11(9)14/h2-3,7-8H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAKAHYDMCQKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)





![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)




![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)
